molecular formula C21H25NO3 B2690777 [2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate CAS No. 379709-71-4

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate

Cat. No. B2690777
M. Wt: 339.435
InChI Key: ZAKLNOFSEJURKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate, also known as TTA-P2B, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA-P2B is a derivative of tetradecylthioacetic acid (TTA), a fatty acid that has been shown to have various health benefits. TTA-P2B is a promising compound for research due to its unique chemical structure, which allows it to interact with various biological systems in the body.

Scientific Research Applications

  • Pharmaceutical Field
    • Application : Ethyl 2-oxo-4-phenylbutyrate may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate . This compound is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are medications often used to treat high blood pressure and heart failure.
    • Methods of Application : The synthesis involves the bioreduction of ethyl 2-oxo-4-phenylbutyrate . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has been reported . Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using a bacterial reductase is also reported .
    • Results or Outcomes : The result of these processes is the production of ethyl ®-2-hydroxy-4-phenylbutyrate , a key component in the production of ACE inhibitors.
  • Chemical Synthesis
    • Application : Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester . It may be used in the synthesis of various organic compounds .
    • Methods of Application : The synthesis involves the reaction of ethyl 2-oxo-4-phenylbutyrate with other reagents . The specific reaction conditions and procedures would depend on the desired product .
    • Results or Outcomes : The result of these processes is the production of various organic compounds .
  • Enantioselective Hydrogenation
    • Application : Ethyl 2-oxo-4-phenylbutyrate can be used in enantioselective hydrogenation . This process is important in the production of chiral molecules, which are key in many areas of chemistry, including pharmaceuticals and materials science .
    • Methods of Application : The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate can be achieved using homogeneous Rh-diphosphine and heterogeneous Pt/Al2O3-cinchona catalysts .
    • Results or Outcomes : The result of this process is the production of chiral molecules, which can be used in various applications .

properties

IUPAC Name

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-5-18(17-9-7-6-8-10-17)21(24)25-13-19(23)22-20-15(3)11-14(2)12-16(20)4/h6-12,18H,5,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKLNOFSEJURKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate

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